4-Isopropoxy-4'-nitrobenzophenone

Description

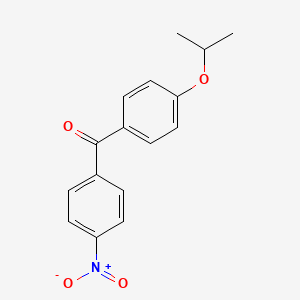

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(2)21-15-9-5-13(6-10-15)16(18)12-3-7-14(8-4-12)17(19)20/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRVBFNDNURZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Isopropoxy 4 Nitrobenzophenone

Overview of Classical and Contemporary Synthetic Routes to Benzophenone (B1666685) Scaffolds

The benzophenone framework is a cornerstone in organic synthesis, serving as a precursor to numerous pharmaceuticals, photoinitiators, and materials. The methods for its construction have evolved from historical, catalyst-heavy reactions to more sophisticated and efficient catalytic processes.

Friedel-Crafts Acylation Approaches for Nitrobenzophenones

The Friedel-Crafts acylation, first reported in the 19th century, remains a fundamental and widely used method for synthesizing aryl ketones. libretexts.org The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). blogspot.com

For the synthesis of a nitro-substituted benzophenone such as the target molecule, two primary Friedel-Crafts strategies are plausible:

Acylation of a substituted benzene (B151609) with 4-nitrobenzoyl chloride: In this approach, a benzene ring already bearing the isopropoxy group (isopropoxybenzene) is acylated with 4-nitrobenzoyl chloride. The isopropoxy group is an activating, ortho, para-director, meaning it will direct the incoming acyl group primarily to the para position, yielding the desired product. blogspot.com

Acylation of nitrobenzene (B124822) with 4-isopropoxybenzoyl chloride: This route is generally less favorable. The nitro group is a strongly deactivating, meta-directing group, which makes the nitrobenzene ring significantly less reactive towards electrophilic substitution. libretexts.org

The first approach is therefore the more synthetically viable. The reaction is typically carried out in an inert solvent, and the Lewis acid catalyst is required in stoichiometric amounts because it complexes with the product ketone. libretexts.org

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Yield | Reference |

| Anisole (B1667542) | Benzoyl chloride | AlCl₃ | Dichloroethane | High (para isomer) | chegg.com |

| Toluene | Benzoyl chloride | CF₃SO₃H (catalytic) | - | 85% (o/p mixture) | uni-stuttgart.de |

| Benzene | 4-Nitrobenzoyl chloride | CF₃SO₃H (catalytic) | - | 82% | uni-stuttgart.de |

Transition-Metal-Catalyzed Carbon-Carbon Bond Formations for Aryl Ketones

Modern organic synthesis has seen the rise of transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance compared to classical methods. Palladium, nickel, and copper catalysts are frequently employed to construct the C-C bond of the ketone.

Common strategies include carbonylative coupling reactions, where a carbon monoxide (CO) source is used to introduce the ketone carbonyl. For instance, a Suzuki coupling between an aryl boronic acid (e.g., 4-isopropoxyphenylboronic acid) and an aryl halide (e.g., 4-bromonitrobenzene) under a CO atmosphere with a palladium catalyst can form the desired benzophenone. Similarly, Heck-type carbonylations and other related cross-coupling methodologies provide powerful alternatives for assembling the diaryl ketone core.

Transition-Metal-Free Aroylation of Nitroarenes

Recent advancements have led to the development of transition-metal-free methods for the aroylation of nitroarenes. One notable strategy involves the regiospecific coupling of ethyl arylacetates with nitroarenes. This reaction proceeds under mild, room temperature conditions using a base like potassium tert-butoxide (t-BuOK) in a solvent such as DMSO. A key advantage is the high regioselectivity, where aroylation occurs exclusively at the para position of the nitroarene. This method avoids the use of toxic or expensive metal catalysts, aligning with the principles of green chemistry.

Regioselective Introduction of Isopropoxy and Nitro Functionalities in Benzophenone Derivatives

The primary challenge in synthesizing 4-Isopropoxy-4'-nitrobenzophenone lies in achieving the correct 4,4'-substitution pattern. The order of reactions and the choice of precursors are critical for controlling the regiochemistry.

Alkoxylation Reactions in Benzophenone Synthesis (e.g., from methoxy (B1213986) precursors)

Introducing the isopropoxy group is typically accomplished on a pre-formed benzophenone scaffold containing a suitable leaving group or a hydroxyl group at the target position. Two highly effective and common methods are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis: This classic SN2 reaction is ideal for converting a phenol (B47542) into an ether. wikipedia.orgmasterorganicchemistry.com The synthesis would begin with 4-hydroxy-4'-nitrobenzophenone . This precursor is deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide ion, which then displaces a halide from an isopropyl alkylating agent like 2-bromopropane (B125204) or isopropyl iodide to form the final isopropoxy ether. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly effective when a good leaving group (like fluorine) is present on an electron-deficient aromatic ring. masterorganicchemistry.com The synthesis would start with 4-fluoro-4'-nitrobenzophenone . The strongly electron-withdrawing nitro group at the para position activates the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com Reaction with sodium isopropoxide (the sodium salt of isopropanol) in a polar aprotic solvent like DMF or DMSO leads to the displacement of the fluoride (B91410) ion and the formation of this compound. researchgate.net The rate of SNAr reactions is significantly enhanced by the presence of ortho or para electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com

Table 2: General Conditions for Alkoxylation Reactions

| Reaction Type | Precursor | Reagents | Solvent | Key Feature | Reference |

| Williamson Ether Synthesis | Phenol (e.g., 4-hydroxy-4'-nitrobenzophenone) | Base (K₂CO₃), Alkyl Halide (CH₃CHBrCH₃) | DMF, Acetone | SN2 reaction of a phenoxide with a primary or secondary halide. | wikipedia.orgmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Fluoroarene (e.g., 4-fluoro-4'-nitrobenzophenone) | Alkoxide (NaOCH(CH₃)₂) | DMF, DMSO | Addition-elimination mechanism; requires activation by an electron-withdrawing group. | masterorganicchemistry.comresearchgate.net |

Directed Nitration Pathways in Benzophenone Derivatization

Direct nitration of a substituted benzophenone could, in principle, be used to introduce the nitro group. However, the directing effects of the existing substituents make this a challenging route for achieving the desired 4,4'-isomer. libretexts.orglibretexts.org

In an electrophilic aromatic substitution like nitration, the outcome is governed by the electronic properties of the substituents already on the ring:

An isopropoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density through resonance. lumenlearning.com

A benzoyl group (the C=O bridge and the other phenyl ring) is a deactivating, meta-director. unizin.org

If one were to nitrate (B79036) 4-isopropoxybenzophenone , the powerful activating effect of the isopropoxy group would overwhelmingly direct the incoming nitro group to the positions ortho to it on the same ring. The other ring, being deactivated by the carbonyl, would be significantly less reactive. Therefore, this pathway would not yield this compound as the major product.

This analysis underscores why the most logical and regioselective synthetic strategies involve constructing the benzophenone core with the nitro group already in place or on one of the precursors, as described in the Friedel-Crafts and cross-coupling sections, followed by the introduction of the isopropoxy group via Williamson ether synthesis or SNAr.

Multi-step Synthetic Sequences for this compound

One prominent method for the preparation of 4-nitrobenzophenone-type compounds involves the reaction of 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a base. scispace.com This approach utilizes air as an oxidant, avoiding the need for strong or expensive chemical oxidants and transition metal catalysts. scispace.com The reaction typically proceeds in an organic solvent at temperatures ranging from 25 to 80 °C for 8 to 24 hours. scispace.com

The reaction is a form of nucleophilic aromatic substitution, where the electron-poor aromatic ring of 4-chloronitrobenzene is attacked by a nucleophile generated from the aryl acetate. scispace.commasterorganicchemistry.com The presence of the nitro group in the para position activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com This method is significant for the industrialized production of nitroaromatic hydrocarbon acylation. scispace.com

Table 1: General Reaction Conditions for Synthesis from 4-chloronitrobenzene and Aryl Acetate

| Parameter | Condition |

| Reactants | 4-chloronitrobenzene, Aryl Acetate |

| Solvent | Organic Solvent |

| Base | Alkali |

| Oxidant | Air |

| Temperature | 25 - 80 °C |

| Reaction Time | 8 - 24 hours |

| Molar Ratio (4-chloronitrobenzene:Aryl Acetate) | (0.5:1) to (3:1) |

| Molar Ratio (Base:Aryl Acetate) | (1:1) to (3:1) |

This data is based on a patented method for preparing 4-nitrobenzophenone (B109985) type compounds. scispace.com

Another synthetic route involves the conversion of a pre-existing substituted halobenzophenone to its isopropoxy analog. This is commonly achieved through a Williamson ether synthesis, a type of nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com In this reaction, a phenoxide, generated from a hydroxybenzophenone precursor, reacts with an isopropyl halide (e.g., isopropyl iodide or bromide) to form the ether linkage.

For instance, 4-hydroxy-4'-nitrobenzophenone can be reacted with an isopropylating agent in the presence of a base to yield this compound. The nitro group on one of the aromatic rings makes the molecule susceptible to nucleophilic attack, but the Williamson ether synthesis specifically targets the hydroxyl group for etherification.

A related synthesis involves the reaction of 2-hydroxy-4-nitrobenzoic acid with iodopropane in the presence of potassium carbonate, followed by hydrolysis. researchgate.net While this example leads to a benzoic acid derivative, the initial etherification step is analogous to the conversion of a halobenzophenone.

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and base. scielo.br

For nucleophilic aromatic substitution reactions, the choice of solvent can significantly impact the reaction rate and outcome. scielo.br For example, the use of acetonitrile (B52724) has been reported as a "greener" and effective solvent in some oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br

In the synthesis of related compounds, such as 2-isopropoxy-4-nitrobenzoic acid, it was found that reaction temperature and the concentration of the base are critical factors. researchgate.net A study demonstrated that conducting the hydrolysis step at room temperature with lithium hydroxide (B78521) resulted in a high yield (82%) of the desired product, whereas higher temperatures (80 °C) with sodium hydroxide led to the formation of an undesired azoxybenzene (B3421426) derivative as the main product (92% yield). researchgate.net This highlights the sensitivity of the nitro group to reaction conditions and the potential for side reactions.

Table 2: Influence of Temperature and Base on Product Distribution in a Related Synthesis

| Temperature | Base | Major Product | Yield |

| 80 °C | 45% NaOH | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92% |

| Room Temp. | LiOH | 2-isopropoxy-4-nitrobenzoic acid | 82% |

This data is from a study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid and illustrates the critical role of reaction conditions. researchgate.net

The general principle is that for any given synthesis, a careful balance must be struck between reaction rate and selectivity to achieve the optimal yield of the desired product. scielo.br Longer reaction times, for instance, may increase conversion but can also lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br

Chemical Reactivity and Transformational Studies of 4 Isopropoxy 4 Nitrobenzophenone

Reduction Chemistry of the Aromatic Nitro Group

The presence of a nitro group on one of the aromatic rings of 4-Isopropoxy-4'-nitrobenzophenone makes it a valuable precursor for the synthesis of corresponding amino compounds. The reduction of this group can be achieved through several methods, with catalytic hydrogenation and electrochemical reduction being among the most significant.

Catalytic Hydrogenation and Chemo-selective Reduction to Amines

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The reaction is generally chemo-selective, meaning the nitro group can be reduced without affecting other functional groups, such as the ketone moiety in the case of this compound.

The general transformation can be represented as follows:

While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, the reduction of structurally similar nitroaromatic compounds is well-established. For instance, the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) to 4-(4-aminophenyl)morpholin-3-one (B139978) is successfully carried out using palladium on carbon as a catalyst in the presence of hydrogen gas. d-nb.info This transformation is a key step in the synthesis of the anticoagulant drug Rivaroxaban. d-nb.info

The reaction conditions for such hydrogenations are typically mild, often proceeding at room temperature and atmospheric or slightly elevated hydrogen pressure. The choice of solvent can vary, with alcohols like ethanol (B145695) and methanol, or esters such as ethyl acetate (B1210297), being common.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Nitro Compound | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

| 4-(4-nitrophenyl)morpholin-3-one | Pd/C | H₂ | Tetrahydrofuran | 70 | Not specified | 4-(4-aminophenyl)morpholin-3-one | d-nb.info |

| 4-(4-nitrophenyl)morpholin-3-one | Pd/C | H₂ | Ethanol | 80 | Not specified | 4-(4-aminophenyl)morpholin-3-one | d-nb.info |

| 4-(4-nitrophenyl)morpholin-3-one | Pd/C | H₂ | Aqueous Acetic Acid | 20-30 | 1 | 4-(4-aminophenyl)morpholin-3-one | d-nb.info |

Electrochemical Reduction Mechanisms and Pathways (analogous to 4-nitrophenol)

The electrochemical reduction of aromatic nitro compounds offers an alternative to chemical methods, often providing a high degree of control over the reaction. The process typically proceeds in a stepwise manner, with the initial step being the reversible one-electron reduction to form a nitro radical anion. The stability and subsequent reaction pathways of this radical anion are highly dependent on the solvent, the pH of the medium, and the presence of proton donors.

In aprotic solvents, the electrochemical reduction of compounds like 4-nitrobenzophenone (B109985) first forms a stable radical anion and, at a more negative potential, a dianion. ijcrt.org The introduction of proton donors facilitates further reduction.

The general mechanism for the electrochemical reduction of a nitroaromatic compound (ArNO₂) can be outlined as follows:

Formation of the nitro radical anion: ArNO₂ + e⁻ ⇌ [ArNO₂]⁻•

Further reduction and protonation steps leading to the hydroxylamine: [ArNO₂]⁻• + 3e⁻ + 4H⁺ → ArNHOH + H₂O

Final reduction to the amine: ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

Reactivity of the Ketone Moiety in Benzophenone (B1666685) Derivatives

The carbonyl group of the benzophenone core in this compound is a site of significant reactivity, particularly for nucleophilic addition reactions. The electron-withdrawing nature of the two aromatic rings makes the carbonyl carbon electrophilic and susceptible to attack by a variety of nucleophiles.

One of the most common reactions of benzophenones is the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl carbon. This reaction, after acidic workup, leads to the formation of tertiary alcohols. For example, the reaction of a benzophenone with a Grignard reagent results in a nucleophilic addition to the carbonyl carbon, forming an intermediate which is then protonated to yield the tertiary alcohol. youtube.com

The ketone moiety can also undergo photochemical reactions. Upon absorption of UV light, benzophenone and its derivatives can be excited to a triplet state. This excited state is known to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. acs.orgnih.gov This reactivity is fundamental in photochemistry and is utilized in various applications, including as photoinitiators for polymerization reactions. nih.govnih.gov

Derivatization Strategies and Functional Group Transformations

The presence of both a reducible nitro group and a reactive ketone provides multiple handles for the derivatization of this compound, allowing for the synthesis of a wide array of functionalized analogs.

Synthesis of Amino-Benzophenone Analogs from Nitro Precursors

As discussed in section 3.1.1, the chemo-selective reduction of the nitro group is a straightforward and high-yielding method to produce the corresponding 4-amino-4'-isopropoxybenzophenone. This amino-benzophenone is a valuable intermediate in its own right. The primary aromatic amine can undergo a host of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, and alkylation. These transformations open the door to a vast number of derivatives with potentially interesting chemical and physical properties.

The synthesis of 4-amino-4'-isopropoxybenzophenone from its nitro precursor is a critical transformation for accessing this class of compounds.

Condensation Reactions and Other Functionalization Methods

The ketone functionality of this compound can undergo condensation reactions, most notably with primary amines to form imines (Schiff bases). The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Benzophenone imines are stable compounds and are themselves useful in organic synthesis. For example, benzophenone imine can serve as an ammonia (B1221849) equivalent in palladium-catalyzed Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-nitrogen bonds. ijcrt.orgwikipedia.org This strategy allows for the introduction of an amino group to an aromatic ring.

Furthermore, the aromatic rings of this compound can potentially undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (the isopropoxy group being ortho-, para-directing and activating, and the nitrobenzoyl group being meta-directing and deactivating) would lead to complex mixtures of products.

Advanced Structural Elucidation and Conformational Analysis of 4 Isopropoxy 4 Nitrobenzophenone

Single Crystal X-ray Diffraction Studies

No published data is currently available.

No published data is currently available.

No published data is currently available.

No published data is currently available.

Solution-State Structural Characterization

No published data is currently available.

Computational and Theoretical Chemistry of 4 Isopropoxy 4 Nitrobenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p).

A DFT optimization of 4-Isopropoxy-4'-nitrobenzophenone would yield key geometrical parameters. The resulting structure would be a "local minimum" on the potential energy surface, representing a stable conformation of the molecule. From these calculations, one could derive important electronic properties such as the distribution of atomic charges, the molecular electrostatic potential (MEP) map, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and electronic excitation properties. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.23 Å | |

| C-N (nitro group) | ~1.48 Å | |

| N-O (nitro group) | ~1.22 Å | |

| C-O (isopropoxy) | ~1.37 Å | |

| Bond Angles (°) | ||

| C-C(O)-C (benzophenone bridge) | ~121° | |

| O-N-O (nitro group) | ~124° | |

| C-O-C (isopropoxy ether) | ~118° | |

| Dihedral Angles (°) | ||

| Phenyl Ring 1 - C(O) - Phenyl Ring 2 | ~30-40° | |

| C-C-N-O (nitro group twist) | ~5-15° |

Note: This table is illustrative and contains expected values based on calculations of similar molecules. The dihedral angles indicate that the phenyl rings are likely twisted out of the plane of the central carbonyl group.

The presence of single bonds in this compound allows for rotation of the two phenyl rings relative to the central carbonyl group and rotation around the bonds of the isopropoxy substituent. A conformational analysis would be performed to identify the most stable conformer (the global minimum) and the energy barriers between different conformations. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. This analysis is critical for understanding the molecule's flexibility and the range of shapes it can adopt in different environments.

Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry. The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

These calculations can predict the chemical shift for each unique proton and carbon atom in the molecule. A comparison between the theoretical and experimental spectra can confirm signal assignments, especially for the complex aromatic regions. Studies on similar molecules have shown a good correlation between experimental and calculated NMR chemical shifts. nih.gov

Table 2: Representative Theoretical vs. Experimental NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

| ¹³C NMR | ||

| C (C=O) | ~194.5 | ~194.0 |

| C (ipso, -NO₂) | ~149.8 | ~150.0 |

| C (ipso, -O-iPr) | ~163.0 | ~163.5 |

| ¹H NMR | ||

| H (aromatic, ortho to -NO₂) | ~8.35 | ~8.30 |

| H (aromatic, meta to -NO₂) | ~7.85 | ~7.80 |

| H (aromatic, ortho to -O-iPr) | ~7.70 | ~7.75 |

| H (aromatic, meta to -O-iPr) | ~7.00 | ~6.95 |

| H (methine, -CH-) | ~4.75 | ~4.70 |

| H (methyl, -CH₃) | ~1.40 | ~1.35 |

Note: This table is illustrative. Values are hypothetical but represent the expected chemical shifts based on the electronic environment of each nucleus.

Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculation provides a set of normal vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov This analysis allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as the characteristic stretches of the C=O, NO₂, and C-O-C groups.

Table 3: Representative Computed Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2940 | Medium |

| C=O Carbonyl Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1520 | Very Strong |

| NO₂ Symmetric Stretch | ~1345 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-N Stretch | ~850 | Medium |

Note: This table is illustrative. The predicted frequencies and intensities help in identifying the key functional groups in an experimental IR spectrum.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound, with its electron-withdrawing nitro group and electron-donating isopropoxy group, suggests the potential for significant intermolecular interactions that govern its solid-state packing and physical properties.

Hydrogen Bonding: While lacking classic hydrogen bond donors like -OH or -NH, the molecule can act as a hydrogen bond acceptor. The oxygen atoms of the nitro group and the carbonyl group are electronegative and can form weak C-H···O hydrogen bonds with aromatic or aliphatic C-H groups of neighboring molecules. mdpi.com

π-π Stacking: The two electron-rich phenyl rings can engage in π-π stacking interactions. These interactions are likely to be of a parallel-displaced or T-shaped nature to minimize electrostatic repulsion. The presence of a polar nitro group on one ring and an isopropoxy group on the other creates a dipole moment across the molecule, which would influence the geometry of these stacking interactions.

Computational modeling of dimers or molecular clusters can be used to quantify the strength and geometry of these non-covalent interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. mdpi.com These studies are crucial for understanding how individual molecules self-assemble to form a crystal lattice. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational studies of reaction mechanisms and pathways for the chemical compound this compound.

Therefore, it is not possible to provide a detailed article with research findings and data tables on this specific topic as the primary research data does not appear to exist in the public domain. Generating such an article would require speculation and the use of data from unrelated compounds, which would be scientifically inaccurate and misleading.

Advanced Applications and Functionalization in Chemical Research

Role as Synthetic Intermediates in Complex Molecule Construction

The structural framework of 4-Isopropoxy-4'-nitrobenzophenone serves as a versatile scaffold for the construction of more intricate molecular architectures, including biologically active heterocyclic systems and novel polymeric materials.

Precursors to Biologically Active Heterocyclic Systems (e.g., Benzimidazoles)

The nitro group of this compound is a key functional handle that can be readily transformed into an amine, a critical step in the synthesis of various nitrogen-containing heterocycles. One of the most significant applications in this regard is the potential synthesis of benzimidazole (B57391) derivatives. The general and well-established strategy for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Following this synthetic logic, the catalytic reduction of the nitro group in this compound would yield 4-amino-4'-isopropoxybenzophenone. This resulting aromatic amine, while not an o-phenylenediamine itself, highlights the crucial first step. To construct the benzimidazole ring, a second amino group would need to be introduced ortho to the existing amine. While direct introduction can be challenging, related methodologies often start with precursors that already contain the necessary functionalities or can be readily converted. For instance, the synthesis of benzimidazole-4,7-dione derivatives has been achieved from 1,4-dimethoxy-2,3-diaminobenzene, showcasing a pathway where the core benzene (B151609) ring is pre-functionalized.

Although direct synthesis of a benzimidazole fused to the isopropoxy-containing ring of this compound is not explicitly detailed in the reviewed literature, the established principles of benzimidazole synthesis strongly suggest its potential as a precursor. The general reaction pathway would involve:

Reduction of the Nitro Group: Catalytic hydrogenation of this compound to yield 4-amino-4'-isopropoxybenzophenone.

Introduction of a Second Amino Group: Functionalization of the aniline (B41778) derivative to introduce an amino group at the ortho position.

Cyclization: Condensation with a suitable reagent (e.g., a carboxylic acid, aldehyde, or nitrile) to form the imidazole (B134444) ring.

The biological significance of benzimidazoles, which are present in a wide range of pharmacologically active compounds, underscores the importance of developing novel synthetic routes from readily available precursors like this compound.

| Reactant | Reagent | Product | Reaction Type |

| This compound | H₂, Catalyst (e.g., Pd/C) | 4-Amino-4'-isopropoxybenzophenone | Reduction |

| Ortho-functionalized aniline derivative | Carboxylic Acid/Aldehyde | Benzimidazole derivative | Condensation/Cyclization |

Building Blocks for Polymeric Materials

The benzophenone (B1666685) moiety is a well-known photosensitive group, and its incorporation into polymer chains can impart valuable properties, such as UV-curing capabilities. While the direct polymerization of this compound as a monomer is not extensively documented, its functional groups offer several possibilities for its use as a building block in the synthesis of novel polymers.

The nitro group can be reduced to an amine, which can then serve as a monomer in the synthesis of polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would feature the bulky isopropoxybenzophenone unit as a repeating segment, potentially influencing the material's thermal stability, solubility, and optical properties.

Furthermore, the benzophenone core itself can be functionalized to introduce polymerizable groups. For instance, derivatives of benzophenone have been used to create photo-responsive polymers. Although not a direct application of this compound, this illustrates the potential for modifying its structure to create monomers suitable for various polymerization techniques. The synthesis of benzophenone derivatives with polymerizable acrylamide (B121943) and methacrylamide (B166291) groups has been reported, leading to UV-crosslinkable materials. This suggests a pathway where this compound could be chemically modified to incorporate such polymerizable functionalities.

| Functional Group | Polymerization Pathway | Potential Polymer Type |

| Nitro (reduced to Amine) | Condensation Polymerization | Polyamide, Polyimide |

| Benzophenone Core | Functionalization with Polymerizable Groups | Photo-responsive Polymers |

Application in Peptide Synthesis as Acylating Reagents (inspired by related 4-hydroxy-3-nitrobenzophenone (B1615346) esters)

A significant advancement in solid-phase peptide synthesis has been the development of activated esters to facilitate amide bond formation. Research has demonstrated that polymer-bound 4-hydroxy-3-nitrobenzophenone can serve as a highly effective platform for creating active esters for peptide synthesis. The nitro group in this related compound enhances the leaving group ability of the phenoxy moiety, making the corresponding esters sufficiently reactive for acylation reactions.

Inspired by this, this compound, after suitable modification, could potentially be used to generate analogous acylating reagents. The core concept relies on the electron-withdrawing nature of the nitrobenzophenone framework to activate a

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Isopropoxy-4'-nitrobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging protocols analogous to those used for structurally similar nitrobenzophenones. For example, 4-Bromo-3’-nitrobenzophenone was synthesized using 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride as a catalyst, yielding 60.7% after recrystallization in hexane . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. nitrobenzene), catalyst loading (AlCl₃ at 1–1.5 eq.), and temperature (ambient to 80°C). Reaction progress should be monitored via TLC or HPLC to minimize side products.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1–1.5 equivalents | Maximizes acylation |

| Solvent | Dichloromethane | Enhances solubility |

| Temperature | 40–60°C | Balances kinetics and decomposition |

Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Hexane is preferred for recrystallization due to its low polarity, which improves crystal lattice formation while minimizing co-solubility of impurities. For example, 4-Bromo-3’-nitrobenzophenone was recrystallized in hexane with >95% purity . Alternative solvents like ethanol or methanol may be tested for derivatives with higher polarity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isopropoxy protons at δ 1.2–1.4 ppm, nitro group deshielding adjacent protons).

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-O-C stretch of isopropoxy) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the benzophenone ring for NAS. The isopropoxy group (-O-iPr) acts as an electron donor, creating regioselectivity. Computational studies (e.g., DFT) can predict reactive sites by mapping electrostatic potential surfaces. Experimentally, kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) reveal rate constants and substituent effects .

Table 2: Substituent Effects on Reactivity

| Substituent Position | Electronic Effect | Reactivity in NAS |

|---|---|---|

| Para-nitro (-NO₂) | Strong EWG | High activation |

| Meta-isopropoxy (-O-iPr) | Moderate EDG | Modulates regioselectivity |

Q. What role does this compound play in advanced battery materials?

- Methodological Answer : Nitrobenzophenone derivatives are explored as cathode additives or electrolyte stabilizers due to their redox-active nitro groups. For example, 4-Bromo-3’-nitrobenzophenone has been used in lithium-sulfur batteries to mitigate polysulfide shuttling. Researchers should evaluate electrochemical stability via cyclic voltammetry (CV) and galvanostatic cycling in coin-cell configurations .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models assess interactions with biological targets. For instance, nitro groups may bind to NADPH oxidase or cytochrome P450 enzymes. InChI and SMILES strings (e.g.,

InChI=1S/C13H8BrNO3...) enable virtual screening libraries for antimicrobial or anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectroscopic data for nitrobenzophenone derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points, 2D NMR for structure confirmation). For example, melting points for 4-Nitrophenol derivatives vary due to polymorphism; annealing samples at controlled cooling rates standardizes crystalline forms .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.